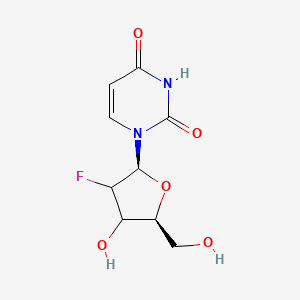

2'-Deoxy-2'-fluoro-L-uridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H11FN2O5 |

|---|---|

Molecular Weight |

246.19 g/mol |

IUPAC Name |

1-[(2S,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C9H11FN2O5/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16)/t4-,6?,7?,8-/m0/s1 |

InChI Key |

UIYWFOZZIZEEKJ-VEPOLHSPSA-N |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@@H]2C(C([C@@H](O2)CO)O)F |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2'-Deoxy-2'-fluoro-L-uridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthesis pathways for 2'-Deoxy-2'-fluoro-L-uridine, a key L-nucleoside analog with significant potential in antiviral drug development. This document details the primary synthetic methodologies, experimental protocols, and the metabolic activation pathway that underpins its biological activity.

Chemical Synthesis Pathways

The synthesis of this compound can be primarily achieved through two strategic routes: a convergent synthesis involving a Vorbrüggen glycosylation and a more direct approach starting from a pre-formed L-nucleoside precursor.

Synthesis from β-L-2,2ʹ-anhydrouridine

A prevalent and efficient method for the synthesis of this compound commences with the commercially available β-L-2,2ʹ-anhydrouridine. This pathway involves a key fluorination step to introduce the 2'-fluoro substituent. The general workflow is outlined below.[1]

Figure 1: Synthesis of this compound from β-L-2,2ʹ-anhydrouridine.

Experimental Protocol: Synthesis from β-L-2,2ʹ-anhydrouridine

A detailed experimental protocol for this synthetic route is provided in the following table, summarizing the key steps and reagents.

| Step | Description | Reagents and Conditions | Overall Yield | Reference |

| 1 | Protection of 3',5'-Hydroxyl Groups | β-L-2,2ʹ-anhydrouridine, 3,4-dihydro-2H-pyran (DHP), p-toluenesulfonic acid (p-TsOH), in an appropriate solvent. | High | [1] |

| 2 | Fluorination | The protected anhydrouridine is dissolved in an anhydrous solvent such as dichloromethane (CH2Cl2) and treated with a fluorinating agent like diethylaminosulfur trifluoride (DAST). | 64% (for fluorination and subsequent deprotection) | [1] |

| 3 | Deprotection | The 3',5'-O-tetrahydropyranyl (THP) protecting groups are removed by acidic hydrolysis, for example, using p-TsOH in methanol (MeOH). | [1] | |

| 4 | Purification | The final product is purified by column chromatography on silica gel. | [2] |

Convergent Synthesis via Vorbrüggen Glycosylation

An alternative, convergent approach involves the coupling of a protected and activated 2-deoxy-2-fluoro-L-arabinofuranose derivative with a silylated uracil base. This method, known as the Vorbrüggen glycosylation, is a cornerstone of nucleoside synthesis.

Figure 2: Convergent synthesis of this compound via Vorbrüggen glycosylation.

Experimental Protocol: Vorbrüggen Glycosylation

The following table outlines the key steps in the convergent synthesis of this compound.

| Step | Description | Reagents and Conditions | Yield | Reference |

| 1 | Preparation of Fluorinated Sugar | Synthesis of a suitable 2-deoxy-2-fluoro-L-arabinofuranose derivative with protecting groups (e.g., benzoyl) and an anomeric leaving group (e.g., bromide). | Variable | [3] |

| 2 | Silylation of Uracil | Uracil is treated with a silylating agent like hexamethyldisilazane (HMDS) to increase its solubility and nucleophilicity. | High | |

| 3 | Glycosylation | The protected fluorinated sugar is coupled with the silylated uracil in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf). | Good | |

| 4 | Deprotection | The protecting groups on the sugar moiety and any protecting groups on the uracil base are removed, typically under basic conditions (e.g., ammonia in methanol). | High | [3] |

| 5 | Purification | The final product is purified using chromatographic techniques. | [3] |

Synthesis of this compound Phosphoramidite

For the incorporation of this compound into oligonucleotides, it must first be converted into its phosphoramidite derivative. This involves protection of the 5'-hydroxyl group, typically with a dimethoxytrityl (DMT) group, followed by phosphitylation of the 3'-hydroxyl group.

Figure 3: Synthesis of this compound phosphoramidite.

Experimental Protocol: Phosphoramidite Synthesis

| Step | Description | Reagents and Conditions | Yield | Reference |

| 1 | 5'-Hydroxyl Protection | This compound is reacted with dimethoxytrityl chloride (DMT-Cl) in pyridine. | High | |

| 2 | 3'-Hydroxyl Phosphitylation | The 5'-O-DMT protected nucleoside is reacted with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). | High | |

| 3 | Purification | The resulting phosphoramidite is purified by silica gel chromatography. |

Metabolic Activation Pathway

This compound, as a nucleoside analog, is a prodrug that requires intracellular phosphorylation to become pharmacologically active. This metabolic activation is a stepwise process catalyzed by host cell kinases.

References

An In-depth Technical Guide to the Physicochemical Properties of 2'-Deoxy-2'-fluoro-L-uridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2'-Deoxy-2'-fluoro-L-uridine, a significant nucleoside analog in therapeutic research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and a visualization of its mechanism of action.

Introduction

This compound is a synthetic nucleoside analog of the naturally occurring deoxyuridine. The substitution of a fluorine atom at the 2'-position of the ribose sugar moiety enhances the compound's stability against enzymatic degradation, a crucial attribute for therapeutic agents.[1] As an L-nucleoside, it is the enantiomer of the more common D-nucleosides, which can confer unique biological activities and resistance to degradation by host enzymes.[2] These properties make this compound a compound of interest for antiviral and anticancer applications.[3]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that while data for the L-isomer is provided where available, some data pertains to the D-isomer (2'-Deoxy-2'-fluorouridine) and is included for reference, as the physicochemical properties of enantiomers are largely identical, with the exception of optical activity.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁FN₂O₅ | [4] |

| Molecular Weight | 246.19 g/mol | [4] |

| Melting Point | 147.0 to 153.0 °C (D-isomer) | N/A |

| Solubility | Soluble in Methanol and Water (D-isomer) | [5] |

| pKa (Predicted) | 9.39 ± 0.10 (D-isomer) | N/A |

| logP (Predicted) | -1.4 | [4] |

| Appearance | White to Off-white powder/crystal | N/A |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are crucial for the validation and quality control of this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound.

Apparatus:

Procedure:

-

A small, finely powdered sample of this compound is packed into a capillary tube to a height of 1-2 mm.[8]

-

The capillary tube is placed in the heating block of the melting point apparatus.[9]

-

The sample is heated at a rapid rate (e.g., 10-20 °C/minute) to determine an approximate melting range.[6]

-

A second, fresh sample is then heated, with the temperature ramp slowed to approximately 2 °C/minute starting from about 10-20 °C below the previously observed melting point.[6][9]

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[9]

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of nucleoside analogs.

System:

-

HPLC system with a UV detector

-

Reversed-phase C18 or C30 column[10]

Mobile Phase:

-

A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is typically used.[11]

Procedure:

-

A standard solution of this compound of known concentration is prepared in a suitable solvent (e.g., water or methanol).

-

The sample solution is also prepared and filtered through a 0.22 µm syringe filter.[11]

-

The column is equilibrated with the initial mobile phase conditions.

-

The sample is injected into the HPLC system.

-

The elution of the compound is monitored by UV absorbance, typically at 260 nm.[11]

-

The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure of this compound.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz)[12]

Sample Preparation:

-

The sample is dissolved in a deuterated solvent, such as DMSO-d₆ or CD₃OD.[12]

Experiments:

-

¹H NMR: Provides information on the number and environment of protons in the molecule.

-

¹³C NMR: Provides information on the carbon skeleton.

-

¹⁹F NMR: Directly observes the fluorine atom, which is crucial for confirming its presence and environment.[12]

-

2D NMR (e.g., COSY, HSQC): Used to establish connectivity between protons and carbons, aiding in the complete assignment of the structure.[13]

Mechanism of Action and Signaling Pathway

As an antiviral agent, this compound functions as a nucleoside analog that inhibits viral replication.[3] The proposed mechanism involves its intracellular conversion to the active triphosphate form, which then acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRP).[14] Incorporation of the fluorinated nucleotide into the growing viral RNA chain can lead to chain termination, thereby halting viral replication.[15]

References

- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 2. Synthesis and Structural Characterization of this compound Nucleic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 2\'-Deoxy-2\'-fluorouridine | C9H13FN2O5 | CID 73186230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. rsc.org [rsc.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. protocols.io [protocols.io]

- 12. Investigation and Conformational Analysis of Fluorinated Nucleoside Antibiotics Targeting Siderophore Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. documentsdelivered.com [documentsdelivered.com]

- 14. Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

2'-Deoxy-2'-fluoro-L-uridine (L-FMAU): A Comprehensive Technical Guide on its Anti-HBV Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the mechanism of action of 2'-Deoxy-2'-fluoro-L-uridine (L-FMAU), also known as Clevudine, a potent nucleoside analog with significant activity against the Hepatitis B Virus (HBV). This document details the molecular interactions, metabolic activation, and downstream effects of L-FMAU on the HBV replication cycle. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of antiviral therapeutics. The guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the relevant biological pathways and experimental workflows.

Introduction

Hepatitis B virus (HBV) infection remains a significant global health challenge, with millions of individuals chronically infected and at risk of developing severe liver diseases, including cirrhosis and hepatocellular carcinoma. The persistence of HBV is primarily due to the stability of the covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes, which serves as the template for viral replication. Nucleoside analogs are a cornerstone of anti-HBV therapy, and this compound (L-FMAU) has demonstrated potent and selective inhibition of HBV replication. This guide elucidates the intricate mechanisms by which L-FMAU exerts its antiviral effects.

Molecular Mechanism of Action

The primary mechanism of action of L-FMAU against HBV involves its conversion to the active triphosphate form, which then inhibits the viral DNA polymerase.

Cellular Uptake and Anabolic Phosphorylation

L-FMAU, a synthetic L-nucleoside analog, enters hepatocytes and undergoes a three-step phosphorylation process mediated by host cellular kinases to form L-FMAU-monophosphate (L-FMAU-MP), L-FMAU-diphosphate (L-FMAU-DP), and the active L-FMAU-triphosphate (L-FMAU-TP).[1] The initial and rate-limiting step is catalyzed by thymidine kinase and deoxycytidine kinase.[2]

Inhibition of HBV DNA Polymerase

The active metabolite, L-FMAU-TP, acts as a potent inhibitor of the HBV DNA polymerase, which possesses both reverse transcriptase and DNA-dependent DNA polymerase activities.[3] Molecular dynamics simulations suggest that L-FMAU-TP may not serve as a direct substrate for the HBV polymerase due to unfavorable conformational adjustments required for its binding to the active site.[4] This suggests a non-competitive inhibition mechanism where L-FMAU-TP binds to the polymerase, preventing its proper function without being incorporated into the growing viral DNA chain.[4][5] This mode of action distinguishes it from many other nucleoside analogs that act as chain terminators.

Specificity and Selectivity

L-FMAU exhibits high selectivity for HBV. The active triphosphate form, L-FMAU-TP, does not significantly inhibit human cellular DNA polymerases α, β, or γ, which accounts for its low cytotoxicity.[6] Furthermore, L-FMAU is not incorporated into mitochondrial DNA, and its use is not associated with significant mitochondrial toxicity, as evidenced by the lack of increased lactic acid production in treated cells.[1][2][3]

Quantitative Data on Anti-HBV Activity

The antiviral potency and selectivity of L-FMAU have been quantified in various in vitro and in vivo studies.

| Parameter | Cell Line | Value | Reference |

| EC50 (HBV DNA replication) | 2.2.15 | 0.1 µM | [1][7] |

| H1 | 5.0 µM | [2] | |

| CC50 (Cytotoxicity) | 2.2.15 | > 200 µM | [1][7] |

| MT2, CEM, H1 | High | [8] | |

| Selectivity Index (CC50/EC50) | 2.2.15 | > 2000 | [7] |

Table 1: In Vitro Anti-HBV Activity and Cytotoxicity of L-FMAU.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-HBV activity of L-FMAU.

Cell Culture and Antiviral Assay in 2.2.15 Cells

The human hepatoblastoma cell line HepG2-2.2.15, which is stably transfected with the HBV genome and constitutively produces viral particles, is a standard model for in vitro anti-HBV drug screening.

Protocol:

-

Cell Culture: Culture HepG2-2.2.15 cells in DMEM/F12 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 380 µg/mL G418. Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

-

Drug Treatment: Seed cells in 6-well plates. Upon reaching 80-90% confluency, replace the medium with fresh medium containing various concentrations of L-FMAU (e.g., 0.01 to 10 µM). Include a no-drug control.

-

Sample Collection: After a specified treatment period (e.g., 9 days, with media and drug changed every 3 days), collect the culture supernatant to analyze extracellular HBV DNA and lyse the cells to extract intracellular viral DNA.

-

DNA Extraction:

-

Extracellular DNA: Precipitate viral particles from the supernatant using polyethylene glycol (PEG) 8000. Treat with proteinase K and extract DNA using phenol/chloroform.

-

Intracellular DNA: Lyse cells with a lysis buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 mM EDTA, 1% SDS). Perform a Hirt extraction to separate low molecular weight viral DNA from high molecular weight cellular DNA.

-

-

HBV DNA Analysis: Quantify HBV DNA levels using Southern blot analysis or quantitative PCR (qPCR).

HBV DNA Polymerase Inhibition Assay

This assay directly measures the inhibitory effect of L-FMAU-TP on the enzymatic activity of HBV DNA polymerase.

Protocol:

-

Isolation of HBV Particles: Isolate viral particles from the culture medium of 2.2.15 cells by PEG precipitation.

-

Preparation of L-FMAU-TP: Synthesize L-FMAU-triphosphate chemically or obtain it from a commercial source.

-

Reaction Mixture: Prepare the assay mixture containing:

-

Isolated HBV particles (as the source of HBV DNA polymerase)

-

Tris-HCl buffer (pH 7.5)

-

KCl (e.g., 340 mM)

-

Mercaptoethanol (e.g., 22 mM)

-

Nonidet P-40 (e.g., 0.4%)

-

dATP, dGTP, dCTP (e.g., 70 µM each)

-

[α-32P]dTTP (e.g., 0.175 µM)

-

Varying concentrations of L-FMAU-TP

-

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 2 hours).

-

Analysis: Spot the reaction mixture onto DE81 filter paper. Wash the filters to remove unincorporated nucleotides. Measure the radioactivity incorporated into the DNA using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of HBV DNA polymerase activity at each concentration of L-FMAU-TP and determine the IC50 value.

Analysis of Intracellular Phosphorylation of L-FMAU

This protocol is for determining the levels of L-FMAU and its phosphorylated metabolites in cells.

Protocol:

-

Cell Treatment and Lysis: Treat HepG2 cells with L-FMAU. After incubation, wash the cells with cold phosphate-buffered saline (PBS) and lyse them with a cold 70% methanol solution.

-

Extraction of Nucleotides: Centrifuge the cell lysate to pellet cellular debris. Collect the supernatant containing the intracellular nucleotides.

-

LC-MS/MS Analysis: Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Use an ion-pairing reversed-phase column to separate L-FMAU, L-FMAU-MP, L-FMAU-DP, and L-FMAU-TP.

-

Employ a tandem mass spectrometer in negative ion mode for detection and quantification.

-

-

Quantification: Use standard curves generated with known amounts of L-FMAU and its phosphorylated derivatives to quantify their intracellular concentrations.

Effect on HBV cccDNA

L-FMAU, as a reverse transcriptase inhibitor, primarily blocks the de novo synthesis of HBV DNA. While it does not directly target the existing cccDNA pool in non-dividing cells, long-term treatment can lead to a gradual reduction in cccDNA levels. In chronically infected woodchucks, 30 weeks of L-FMAU treatment reduced cccDNA levels to 1.2-5.4% of pretreatment levels, suggesting a half-life of 33 to 50 days. This reduction is likely due to the prevention of cccDNA replenishment from newly synthesized relaxed circular DNA (rcDNA) and the natural decay of cccDNA in dividing hepatocytes.

Conclusion

This compound (L-FMAU) is a potent and selective inhibitor of HBV replication. Its mechanism of action is well-characterized and involves intracellular phosphorylation to its active triphosphate form, which then non-competitively inhibits the HBV DNA polymerase. The high selectivity of L-FMAU for the viral polymerase and its favorable safety profile, particularly the lack of mitochondrial toxicity, make it an important molecule in the context of anti-HBV drug development. This technical guide provides a comprehensive overview of the core mechanisms, supporting quantitative data, and detailed experimental protocols to aid researchers in the ongoing efforts to develop more effective therapies for chronic hepatitis B.

References

- 1. Substrate specificity and phosphorylation of antiviral and anticancer nucleoside analogues by human deoxyribonucleoside kinases and ribonucleoside kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel non-radioactive method for detection of nucleoside analog phosphorylation by 5'-nucleotidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phosphorylation of nucleoside analog antiretrovirals: a review for clinicians - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The First 5′-Phosphorylated 1,2,3-Triazolyl Nucleoside Analogues with Uracil and Quinazoline-2,4-Dione Moieties: A Synthesis and Antiviral Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ice-hbv.org [ice-hbv.org]

- 6. In vitro enzymatic and cell culture-based assays for measuring activity of HBV ribonuclease H inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pre-Steady State Kinetic Investigation of the Incorporation of Anti-Hepatitis B Nucleotide Analogs Catalyzed by Non-Canonical Human DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of nucleoside analog mono-, di-, and tri-phosphates in cellular matrix by solid phase extraction and ultra-sensitive LC-MS/MS detection - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Clevudine (L-FMAU): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clevudine (L-FMAU), a synthetic L-nucleoside analog of thymidine, emerged as a potent inhibitor of the hepatitis B virus (HBV). This technical guide provides an in-depth overview of the discovery, mechanism of action, synthesis, preclinical and clinical development, and safety profile of Clevudine. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in antiviral drug development. The guide details the experimental methodologies employed in pivotal studies, presents quantitative data in structured tables for comparative analysis, and utilizes visualizations to illustrate key pathways and workflows.

Discovery and Rationale

Clevudine, chemically known as 1-(2-deoxy-2-fluoro-β-L-arabinofuranosyl)thymine, was discovered by researchers at the University of Georgia in collaboration with Yale University and Bukwang Pharmaceutical.[1] As a nucleoside analog, its design was predicated on the strategy of interfering with viral DNA synthesis. Specifically, it was developed as an L-nucleoside, a stereoisomer of the naturally occurring D-nucleosides, a feature that can confer unique pharmacological properties, including altered metabolism and potential for reduced toxicity.

Synthesis

The synthesis of Clevudine has been approached through various routes, with early methods starting from L-arabinose. A more recent and efficient, protecting-group-free synthesis begins with 2-deoxy-2-fluoro-D-galactopyranose, involving key steps such as an iodine-promoted cyclization and oxidative cleavage to form the L-arabinofuranosyl scaffold.[2]

Key Synthetic Steps (from 2-deoxy-2-fluoro-D-galactopyranose): [2]

-

Isomerization: The pyranose is isomerized using acetic anhydride in pyridine.

-

Anomeric Bromination: The resulting intermediate undergoes bromination with HBr in acetic acid and DCM.

-

Coupling: The bromo intermediate is coupled with silylated thymine.

-

Deacetylation: The hydroxyl groups are deacetylated using ammonia in methanol.

-

Oxidative Cleavage: The diol is subjected to oxidative cleavage with sodium periodate.

-

Reduction: The final product, Clevudine, is obtained through reduction with sodium borohydride.

Mechanism of Action

Clevudine exerts its antiviral activity by inhibiting the HBV DNA polymerase, an enzyme crucial for viral replication.[3]

Signaling Pathway of Clevudine's Antiviral Activity:

Figure 1: Intracellular activation and mechanism of action of Clevudine.

The key steps in its mechanism are:

-

Cellular Uptake: Clevudine enters the hepatocytes.

-

Phosphorylation: Inside the cell, it is phosphorylated by cellular kinases to its active form, Clevudine triphosphate (CLV-TP).[4]

-

Inhibition of HBV DNA Polymerase: CLV-TP acts as a non-competitive inhibitor of the viral DNA polymerase.[5] Unlike many other nucleoside analogs, it does not act as a chain terminator but rather binds to the polymerase, distorting its active site.[6][7] This inhibits all functions of the polymerase, including protein priming, primer elongation, and DNA synthesis.[8]

Preclinical Development

In Vitro Antiviral Activity

The anti-HBV activity of Clevudine was extensively evaluated in vitro, primarily using the HepAD38 cell line, which contains an integrated copy of the HBV genome and produces viral particles.[9][10]

Experimental Workflow for In Vitro Anti-HBV Activity Assay:

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Comparison of Anti-Hepatitis B Virus Activities of Lamivudine and Clevudine by a Quantitative Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ice-hbv.org [ice-hbv.org]

- 5. Detection of Anti-Hepatitis B Virus Drug Resistance Mutations Based on Multicolor Melting Curve Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pacificbiolabs.com [pacificbiolabs.com]

- 7. fda.gov [fda.gov]

- 8. Evaluation of the in vitro anti-HBV activity of clevudine in combination with other nucleoside/nucleotide inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. frontierspartnerships.org [frontierspartnerships.org]

- 10. Suppression of hepatitis B virus DNA accumulation in chronically infected cells using a bacterial CRISPR/Cas RNA-guided DNA endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

Stereochemistry and Antiviral Activity of L-FMAU (Clevudine): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-FMAU (1-(2-fluoro-5-methyl-β-L-arabinofuranosyl)uracil), also known as Clevudine, is a potent nucleoside analog with significant antiviral activity against Hepatitis B Virus (HBV) and Epstein-Barr virus (EBV). Its unique L-configuration distinguishes it from many other nucleoside analogs and plays a crucial role in its efficacy and safety profile. This technical guide provides an in-depth overview of the stereochemistry, antiviral activity, mechanism of action, pharmacokinetics, and potential for mitochondrial toxicity of L-FMAU. Detailed experimental protocols for its synthesis and evaluation are also presented to facilitate further research and development in this area.

Introduction

Chronic Hepatitis B virus (HBV) infection remains a significant global health concern, with millions of individuals at risk of developing severe liver complications, including cirrhosis and hepatocellular carcinoma. Nucleoside and nucleotide analogs are mainstays of anti-HBV therapy, primarily targeting the viral DNA polymerase. L-FMAU (Clevudine) emerged as a promising therapeutic agent due to its potent and selective inhibition of HBV replication. The stereochemistry of L-FMAU, specifically its unnatural L-sugar moiety, is a key determinant of its biological activity and distinguishes it from its D-enantiomer, which exhibits greater cytotoxicity.[1] This guide will delve into the critical aspects of L-FMAU's chemistry and biology, providing a comprehensive resource for the scientific community.

Stereochemistry and Synthesis

The antiviral activity of FMAU is highly dependent on its stereochemistry. The L-enantiomer, L-FMAU, is the active antiviral agent, while the D-enantiomer has been found to be more toxic.[1]

Stereoisomers of FMAU

The distinct spatial arrangement of atoms in L-FMAU compared to its D-enantiomer is crucial for its selective interaction with viral enzymes over host cellular polymerases.

Caption: Stereoisomers of FMAU.

Synthesis of L-FMAU

L-FMAU can be synthesized from L-arabinose. A common synthetic route involves multiple steps, including the conversion of L-arabinose to L-ribose derivatives.[2][3]

Experimental Protocol: Synthesis of L-FMAU from L-Arabinose

A practical synthesis of L-FMAU has been developed from L-arabinose. The process involves the conversion of L-arabinose to an L-ribose intermediate. This is followed by the synthesis of a bromosugar via 2,3,5-O-tribenzoyl-1-O-acetyl-β-L-ribofuranose. The bromosugar is then subjected to condensation with silylated thymine. The final step involves the deprotection of the resulting protected L-FMAU to yield the active compound.[4] A detailed, multi-step synthesis has been reported to afford L-FMAU in an overall yield of 8% over 14 steps.[4] Another reported synthesis from L-arabinose was achieved in 10 steps.[3]

Antiviral Activity and Mechanism of Action

L-FMAU exhibits potent and selective activity against HBV and EBV. Its mechanism of action involves the inhibition of viral DNA synthesis.

In Vitro Antiviral Activity

The antiviral potency of L-FMAU has been demonstrated in various cell culture systems.

| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |

| L-FMAU | HBV | HepG2 2.2.15 | 0.1 | >200 | >2000 | [1] |

| L-FMAU | EBV | H1 | 5.0 | >200 | >40 | [3] |

| D-FMAU | HBV | HepG2 2.2.15 | - | 50 | - | [1] |

Mechanism of Action

L-FMAU is a nucleoside analog that requires intracellular phosphorylation to its active triphosphate form, L-FMAU-TP. This process is catalyzed by cellular kinases, including thymidine kinase and deoxycytidine kinase.[3] L-FMAU-TP then acts as a competitive inhibitor of the viral DNA polymerase. Molecular dynamics simulations suggest that L-FMAU-TP may not serve as a direct substrate for the HBV polymerase, preventing its incorporation into the growing viral DNA chain due to unfavorable conformational adjustments in the enzyme's active site.[5]

Caption: Mechanism of action of L-FMAU.

Experimental Protocol: Anti-HBV Assay in HepG2 2.2.15 Cells

The HepG2 2.2.15 cell line, which constitutively expresses HBV, is a standard model for evaluating anti-HBV compounds.[6]

-

Cell Culture: Maintain HepG2 2.2.15 cells in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Drug Treatment: Seed the cells in multi-well plates and treat with various concentrations of L-FMAU. Include a no-drug control.

-

Analysis of HBV DNA: After a defined incubation period (e.g., 6-9 days), harvest the cell culture supernatant. Extract viral DNA and quantify the levels of extracellular HBV DNA using quantitative PCR (qPCR) or Southern blot analysis.[7][8]

-

Cytotoxicity Assay: Concurrently, assess the cytotoxicity of L-FMAU on the HepG2 2.2.15 cells using a standard method such as the MTT or neutral red uptake assay to determine the 50% cytotoxic concentration (CC50).[9]

-

Data Analysis: Calculate the 50% effective concentration (EC50) by determining the drug concentration that inhibits HBV DNA replication by 50% compared to the untreated control. The selectivity index (SI) is then calculated as the ratio of CC50 to EC50.

Pharmacokinetics

The pharmacokinetic profile of L-FMAU has been investigated in preclinical animal models.

| Species | Route | Dose (mg/kg) | T1/2 (h) | CL (L/h/kg) | Vd (L/kg) | Bioavailability (%) | Reference(s) |

| Rat | IV | 10-50 | ~1.3 | ~1.15 | ~1.12 | - | |

| Woodchuck | IV | 25 | 6.2 ± 2.0 | 0.23 ± 0.07 | 0.99 ± 0.17 | - | [2] |

| Woodchuck | Oral | 25 | - | - | - | ~20 | [2] |

Clinical Studies

Clinical trials have demonstrated the potent antiviral activity of L-FMAU in patients with chronic hepatitis B. In a phase I/II trial, daily doses of 10 to 200 mg for 28 days were well-tolerated and resulted in significant reductions in HBV DNA levels. A 12-week course of 30 mg or 50 mg of clevudine led to a median reduction in serum HBV DNA of 4.49 and 4.45 log10 copies/mL, respectively. Notably, a sustained antiviral effect was observed for up to 24 weeks after treatment cessation.

Mitochondrial Toxicity

A significant concern with long-term use of some nucleoside analogs is mitochondrial toxicity. While initial in vitro studies suggested that L-FMAU is not incorporated into mitochondrial DNA and does not cause significant lactic acid production,[3] reports of myopathy in patients on long-term clevudine therapy have raised concerns about its potential for mitochondrial toxicity. This adverse effect is thought to be a class effect of nucleoside analogs, which can inhibit the mitochondrial DNA polymerase γ (pol γ).

Experimental Protocol: Assessment of Mitochondrial Toxicity in Vitro

-

Cell Culture: Culture relevant human cell lines (e.g., HepG2, myoblasts) in the presence of various concentrations of L-FMAU for an extended period (e.g., several weeks).

-

Mitochondrial DNA Quantification: Extract total cellular DNA and quantify the amount of mitochondrial DNA (mtDNA) relative to nuclear DNA (nDNA) using qPCR. A significant decrease in the mtDNA/nDNA ratio indicates inhibition of mtDNA replication.

-

Lactate Production Assay: Measure the concentration of lactate in the cell culture medium as an indicator of impaired mitochondrial respiration and a shift towards anaerobic glycolysis.

-

Mitochondrial Enzyme Activity: Assess the activity of key mitochondrial respiratory chain enzymes (e.g., cytochrome c oxidase) to directly measure the impact on mitochondrial function.

Caption: General experimental workflow for L-FMAU.

Chiral Separation

The separation of L-FMAU from its D-enantiomer is critical for both analytical and preparative purposes. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective method for enantiomeric separation.

Experimental Protocol: Chiral HPLC Separation

While a specific published method for the chiral separation of FMAU enantiomers was not identified in the immediate search, a general approach using a chiral HPLC column would be as follows:

-

Column: Select a suitable chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralpak® or Chiralcel®).

-

Mobile Phase: Use a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of the solvents will need to be optimized to achieve baseline separation.

-

Detection: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 260 nm).

-

Validation: Validate the method for parameters such as linearity, precision, accuracy, and limit of detection and quantification according to ICH guidelines.

Conclusion

L-FMAU (Clevudine) is a potent anti-HBV agent whose efficacy is intrinsically linked to its L-stereochemistry. Its mechanism of action, involving the inhibition of HBV DNA polymerase, provides a strong basis for its antiviral effects. While preclinical and early clinical data have been promising, the potential for long-term mitochondrial toxicity necessitates careful monitoring and further investigation. The detailed experimental protocols and compiled data in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the understanding and therapeutic application of L-FMAU and other L-nucleoside analogs in the fight against chronic viral infections.

References

- 1. Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. New synthesis of L-FMAU from L-arabinose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A practical synthesis of L-FMAU from L-arabinose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Chronic Hepatitis B Treatment Strategies Using Polymerase Inhibitor-Based Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Dynamic analysis of hepatitis B virus DNA and its antigens in 2.2.15 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to 2'-Deoxy-2'-fluoro-L-uridine: Chemical Structure and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and stability of 2'-Deoxy-2'-fluoro-L-uridine, a modified nucleoside of significant interest in the development of therapeutic oligonucleotides. This document details its structural characteristics, summarizes its stability profile with quantitative data, and provides detailed experimental protocols for its synthesis and stability analysis.

Chemical Structure

This compound is a synthetic pyrimidine nucleoside analog. It is a stereoisomer of the naturally occurring D-uridine, with the sugar moiety being L-ribose. The key modification is the substitution of the hydroxyl group at the 2' position of the sugar with a fluorine atom.

Key Structural Features:

-

Base: Uracil

-

Sugar: 2-Deoxy-L-ribose (specifically, L-arabinofuranosyl configuration due to the stereochemistry of the fluorine substitution)

-

Modification: A fluorine atom at the 2' position of the sugar ring.

Chemical Identifiers:

| Property | Value |

| Molecular Formula | C₉H₁₁FN₂O₅ |

| IUPAC Name | 1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

| SMILES | OC[C@@H]1O--INVALID-LINK--[C@H]1O">C@@Hn1ccc(=O)[nH]c1=O |

| CAS Number | 622785-69-7 |

Below is a graphical representation of the chemical structure of this compound, generated using the DOT language.

Chemical Stability

The introduction of a fluorine atom at the 2' position of the sugar moiety significantly enhances the chemical and biological stability of the nucleoside. This increased stability is a key attribute for its use in therapeutic applications.

General Stability Characteristics

-

Resistance to Enzymatic Degradation: The 2'-fluoro group provides steric hindrance and alters the electronic properties of the sugar ring, rendering the nucleoside and oligonucleotides containing it highly resistant to degradation by nucleases.[1] This is a critical feature for increasing the in vivo half-life of oligonucleotide-based drugs.

-

Acid Stability: Fluorine substitution at the 2' position is known to increase the chemical stability of the glycosidic bond, particularly in acidic environments.[2] This is advantageous for potential oral administration routes where the drug must survive the acidic conditions of the stomach.

-

Thermal Stability of Oligonucleotides: The incorporation of this compound into L-DNA duplexes has been shown to increase their thermal stability.[3] This is likely due to the fluorine atom favoring a C3'-endo sugar pucker, which stabilizes the A-form helical structure.

Quantitative Stability Data

The following table summarizes the quantitative data available on the thermal stability of L-DNA duplexes containing this compound.

| Oligonucleotide Sequence (Self-Complementary) | Modification | Melting Temperature (Tₘ) | Change in Tₘ | Reference |

| 5'-d(CGCGUAUACGCG)-3' | One L-2'-F-2'-deoxyuridine substitution | 44.9 °C | +1.7 °C | [3] |

| 5'-d(CGCGUAUACGCG)-3' | Two L-2'-F-2'-deoxyuridine substitutions | 43.7 °C | +1.9 °C (compared to a different control) | [3] |

The following diagram illustrates the factors contributing to the enhanced stability of 2'-fluorinated nucleosides.

Experimental Protocols

The following are detailed methodologies for the synthesis of the this compound phosphoramidite building block and for key experiments to assess the stability of oligonucleotides containing this modified nucleoside.

Synthesis of 2'-Deoxy-2'-fluoro-β-L-uridine Phosphoramidite

This protocol describes a representative synthesis of the phosphoramidite building block required for oligonucleotide synthesis. The synthesis starts from a protected L-uridine derivative.

Materials:

-

(4,4'-dimethoxytrityl)-2'-deoxy-2'-fluoro-β-L-uridine

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Imidazole

-

Pyridine

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Tetrahydrofuran (THF)

-

Silica gel for column chromatography

Procedure:

-

Protection of the 3'-Hydroxyl Group:

-

Dissolve (4,4'-dimethoxytrityl)-2'-deoxy-2'-fluoro-β-L-uridine in anhydrous pyridine.

-

Add imidazole and TBDMS-Cl and stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

-

Quench the reaction with methanol and evaporate the solvent under reduced pressure.

-

Purify the resulting 3'-O-TBDMS protected nucleoside by silica gel column chromatography.

-

-

Phosphitylation:

-

Dissolve the dried 3'-O-TBDMS protected nucleoside in anhydrous DCM.

-

Add DIPEA and cool the solution to 0 °C.

-

Add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise and stir the reaction at room temperature.

-

Monitor the reaction by TLC. Once complete, quench with saturated sodium bicarbonate solution.

-

Extract the product with DCM, dry the organic layer over sodium sulfate, and evaporate the solvent.

-

Purify the final phosphoramidite product by silica gel column chromatography to yield the desired building block for oligonucleotide synthesis.

-

Thermal Denaturation (Melting Temperature, Tₘ) Analysis

This protocol outlines the determination of the melting temperature of oligonucleotides containing this compound.

Materials:

-

Lyophilized oligonucleotides (with and without the modification)

-

Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0)

-

UV-Vis spectrophotometer with a temperature controller

Procedure:

-

Sample Preparation:

-

Dissolve the lyophilized oligonucleotides in the melting buffer to a final concentration of approximately 2-5 µM.

-

For self-complementary strands, prepare a single solution. For duplexes of two different strands, mix equimolar amounts.

-

Anneal the samples by heating to 95 °C for 5 minutes and then slowly cooling to room temperature.

-

-

Tₘ Measurement:

-

Transfer the annealed oligonucleotide solutions to quartz cuvettes.

-

Place the cuvettes in the spectrophotometer's temperature-controlled cell holder.

-

Monitor the absorbance at 260 nm as the temperature is increased from a starting temperature (e.g., 20 °C) to a final temperature (e.g., 90 °C) at a controlled ramp rate (e.g., 0.5-1.0 °C/minute).

-

Record the absorbance at each temperature increment.

-

-

Data Analysis:

-

Plot the absorbance at 260 nm versus temperature to obtain a melting curve.

-

The melting temperature (Tₘ) is the temperature at which 50% of the duplex DNA has dissociated into single strands. This is determined by finding the maximum of the first derivative of the melting curve.

-

The following diagram provides a simplified workflow for the thermal denaturation experiment.

Enzymatic Digestion Assay

This protocol is a representative method to assess the stability of oligonucleotides against nuclease degradation.

Materials:

-

Oligonucleotides (with and without the modification)

-

Snake venom phosphodiesterase (SVP) or other suitable nuclease

-

Reaction buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 8.5)

-

HPLC system with a reverse-phase column

-

Quenching solution (e.g., EDTA)

Procedure:

-

Reaction Setup:

-

In separate microcentrifuge tubes, prepare reaction mixtures containing the oligonucleotide (e.g., 1 nmol) in the reaction buffer.

-

Initiate the digestion by adding the nuclease (e.g., SVP) to each tube.

-

Incubate the reactions at 37 °C.

-

-

Time-Course Analysis:

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction tube.

-

Quench the reaction immediately by adding the aliquot to a quenching solution (e.g., EDTA) and/or by heat inactivation.

-

-

Analysis by HPLC:

-

Analyze the aliquots from each time point by reverse-phase HPLC.

-

Monitor the chromatogram for the disappearance of the full-length oligonucleotide peak and the appearance of degradation product peaks.

-

Quantify the percentage of intact oligonucleotide remaining at each time point by integrating the peak areas.

-

-

Data Interpretation:

-

Compare the degradation profiles of the modified and unmodified oligonucleotides. A slower rate of disappearance of the full-length peak for the modified oligonucleotide indicates increased stability against enzymatic digestion.

-

Conclusion

This compound is a valuable modified nucleoside for the development of therapeutic oligonucleotides. Its unique chemical structure, characterized by the L-sugar configuration and the 2'-fluoro substitution, imparts a high degree of stability against enzymatic and chemical degradation. This enhanced stability, coupled with favorable effects on the thermal stability of oligonucleotide duplexes, makes it an attractive building block for creating robust and effective nucleic acid-based drugs. The experimental protocols provided herein offer a foundation for the synthesis and evaluation of this important compound in a research and development setting.

References

An In-depth Technical Guide on L-FMAU Phosphorylation and Activation in Hepatocytes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Clevudine (L-FMAU), a nucleoside analog, has demonstrated potent antiviral activity against the Hepatitis B virus (HBV). Its therapeutic efficacy is contingent upon its intracellular phosphorylation to the active triphosphate form, L-FMAU-TP. This technical guide provides a comprehensive overview of the phosphorylation and activation of L-FMAU in hepatocytes, the primary site of HBV replication. We delve into the enzymatic pathways responsible for this bioactivation, present available quantitative data on the kinetics of this process, and provide detailed experimental protocols for key assays. Furthermore, this guide includes mandatory visualizations of the signaling pathways and experimental workflows to facilitate a deeper understanding of the underlying mechanisms.

Introduction to L-FMAU and its Mechanism of Action

L-FMAU, or 1-(2-fluoro-5-methyl-β-L-arabinofuranosyl)uracil, is an L-nucleoside analog that serves as a potent and selective inhibitor of HBV replication.[1] Its antiviral activity is not inherent to the parent compound but is acquired through a series of intracellular phosphorylation steps within the host hepatocytes. This process converts L-FMAU into its active triphosphate metabolite, L-FMAU-TP.

The mechanism of action of L-FMAU-TP is the inhibition of the HBV DNA polymerase, a critical enzyme in the viral replication cycle.[1] Molecular dynamics simulations suggest that L-FMAU-TP may not act as a direct substrate for the HBV polymerase, preventing its incorporation into the growing viral DNA chain. Instead, it is believed to bind to the active site of the polymerase, leading to unfavorable conformational changes that inhibit its function.[2]

The Phosphorylation Pathway of L-FMAU in Hepatocytes

The conversion of L-FMAU to its active triphosphate form is a three-step enzymatic cascade that occurs within the cytoplasm and mitochondria of hepatocytes.

Step 1: Monophosphorylation

The initial and rate-limiting step is the conversion of L-FMAU to L-FMAU monophosphate (L-FMAU-MP). This reaction is catalyzed by two key cellular nucleoside kinases:

-

Cytosolic Thymidine Kinase (TK1): A primary enzyme responsible for the phosphorylation of thymidine and its analogs.

-

Mitochondrial Thymidine Kinase 2 (TK2): Another crucial enzyme in pyrimidine nucleoside salvage.

-

Deoxycytidine Kinase (dCK): Uniquely, L-FMAU is also a substrate for dCK, which broadens its activation potential.[3]

Step 2: Diphosphorylation

L-FMAU-MP is subsequently phosphorylated to L-FMAU diphosphate (L-FMAU-DP). This step is catalyzed by cellular thymidylate kinase.

Step 3: Triphosphorylation

In the final step, L-FMAU-DP is converted to the active L-FMAU triphosphate (L-FMAU-TP) by nucleoside diphosphate kinases.

The following diagram illustrates this critical activation pathway:

References

- 1. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 2. Development and Application of Extraction Methods for LC-MS Quantification of Microcystins in Liver Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Unique Metabolism of a Novel Antiviral l-Nucleoside Analog, 2′-Fluoro-5-Methyl-β-l-Arabinofuranosyluracil: a Substrate for Both Thymidine Kinase and Deoxycytidine Kinase - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Clevudine in HBV Replication Assays Using HepG2.2.15 Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hepatitis B Virus (HBV) infection is a significant global health issue, and the development of effective antiviral therapies is a primary focus of research. The HepG2.2.15 cell line, a human hepatoblastoma cell line that stably expresses and replicates HBV, serves as a critical in vitro model for studying the HBV life cycle and for the preliminary screening and evaluation of antiviral compounds. Clevudine is a nucleoside analog that has demonstrated potent activity against HBV.[1] This document provides detailed application notes and protocols for the use of Clevudine in HBV replication assays utilizing the HepG2.2.15 cell line.

Clevudine: Mechanism of Action

Clevudine is a synthetic thymidine nucleoside analog.[2] Following administration, it is converted within hepatocytes to its active triphosphate form. This active metabolite inhibits the HBV DNA polymerase, an essential enzyme for viral replication. The inhibition occurs through competition with the natural substrate, deoxythymidine triphosphate (dTTP), and its incorporation into the elongating viral DNA strand leads to premature chain termination.[2] This action effectively halts HBV replication. Clevudine is noted for its high potency and a long intracellular half-life, which allows for sustained antiviral pressure.[2]

Data Presentation

The efficacy and cytotoxicity of Clevudine in HepG2.2.15 cells are summarized in the following tables. These values are crucial for designing experiments and interpreting results.

Table 1: Antiviral Activity of Clevudine against HBV in HepG2.2.15 Cells

| Compound | EC50 (µM) | Assay Method | Reference |

| Clevudine | 0.1 | qPCR (HBV DNA reduction) | [1] |

| Clevudine | 0.9 | Southern Blot (HBV DNA reduction) | [3] |

EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication.

Table 2: Cytotoxicity of Clevudine in HepG2 Cells

| Compound | CC50 (µM) | Assay Method | Reference |

| Clevudine | >100 (No cellular toxicity observed) | Not specified | [1] |

CC50 (50% cytotoxic concentration) is the concentration of the drug that causes the death of 50% of the cells.

Experimental Protocols

Detailed methodologies for key experiments to evaluate the anti-HBV activity of Clevudine in HepG2.2.15 cells are provided below.

Cell Culture and Maintenance of HepG2.2.15 Cells

Materials:

-

HepG2.2.15 cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

G418 (Geneticin)

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

Protocol:

-

Culture HepG2.2.15 cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 200 µg/mL G418.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells every 3-4 days or when they reach 80-90% confluency.

-

To subculture, wash the cells with PBS, detach them using Trypsin-EDTA, and re-seed them in fresh culture medium at a suitable dilution.

Cytotoxicity Assay (MTT Assay)

Materials:

-

HepG2.2.15 cells

-

Clevudine (in a suitable solvent, e.g., DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

Protocol:

-

Seed HepG2.2.15 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of Clevudine in culture medium.

-

Remove the existing medium from the wells and add 100 µL of the Clevudine dilutions. Include a vehicle control (medium with the solvent used for Clevudine) and a cell-free blank.

-

Incubate the plate for the desired treatment period (e.g., 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing the formation of formazan crystals.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 value.

Quantification of Extracellular HBV DNA by qPCR

Materials:

-

HepG2.2.15 cells treated with Clevudine

-

DNA extraction kit for viral DNA

-

HBV-specific primers and probe for qPCR

-

qPCR master mix

-

Real-time PCR instrument

Protocol:

-

Culture HepG2.2.15 cells in 24-well plates and treat with various concentrations of Clevudine for a specified period (e.g., 6 days), changing the medium and drug every 2 days.

-

Collect the cell culture supernatant at the end of the treatment period.

-

Extract viral DNA from the supernatant using a commercial DNA extraction kit according to the manufacturer's instructions.

-

Set up the qPCR reaction using the extracted DNA, HBV-specific primers and probe, and qPCR master mix.

-

Perform the qPCR analysis using a real-time PCR instrument.

-

Quantify the HBV DNA copy number using a standard curve generated from a plasmid containing the HBV genome.

-

Calculate the percentage of inhibition of HBV DNA replication for each Clevudine concentration compared to the vehicle control and determine the EC50 value.

Analysis of Intracellular HBV Core Antigen (HBcAg) by Western Blot

Materials:

-

HepG2.2.15 cells treated with Clevudine

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against HBcAg

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

Protocol:

-

Culture and treat HepG2.2.15 cells with Clevudine as described for the qPCR assay.

-

At the end of the treatment, wash the cells with cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the cell lysates using a protein quantification assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against HBcAg overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the effect of Clevudine on HBcAg expression. Use a loading control (e.g., β-actin or GAPDH) for normalization.

Visualizations

Clevudine's Mechanism of Action on HBV Replication

Caption: Mechanism of Clevudine's anti-HBV activity.

Experimental Workflow for Clevudine Evaluation

Caption: Workflow for evaluating Clevudine in HepG2.2.15 cells.

HBV Replication Cycle and Clevudine's Target

References

Application Notes and Protocols for Studying 2'-Deoxy-2'-fluoro-L-uridine (L-FMAU) Efficacy in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of animal models to study the efficacy of 2'-Deoxy-2'-fluoro-L-uridine (L-FMAU), also known as Clevudine. The primary focus of these notes is on its well-documented antiviral activity, particularly against Hepatitis B Virus (HBV). While L-FMAU and its analogs are also utilized in cancer research, particularly as imaging agents, robust publicly available data on their therapeutic efficacy in animal cancer models is limited.

Introduction to this compound (L-FMAU)

L-FMAU is a nucleoside analog with a notable unnatural L-configuration.[1] It has demonstrated potent antiviral activity, especially against HBV.[2][3] Its mechanism of action involves cellular phosphorylation to its active triphosphate form, which then inhibits viral DNA polymerase.[2]

Antiviral Efficacy of L-FMAU in the Woodchuck Hepatitis Virus (WHV) Model

The woodchuck (Marmota monax) chronically infected with the woodchuck hepatitis virus (WHV) is a well-established and predictive animal model for studying HBV infection and antiviral therapies.[4]

Quantitative Data Summary

The following table summarizes the quantitative data on the antiviral efficacy of L-FMAU in chronically WHV-infected woodchucks.

| Animal Model | Drug/Compound | Dose | Treatment Duration | Efficacy Endpoint | Result | Reference |

| Chronically WHV-Infected Woodchucks | L-FMAU (Clevudine) | 10 mg/kg/day (oral) | 4 weeks | Serum WHV DNA levels | >1,000-fold reduction | [4] |

| Chronically WHV-Infected Woodchucks | L-FMAU (Clevudine) | 10 mg/kg/day (oral) | 4 weeks | Viremia Rebound Post-Treatment | Significantly suppressed for 10-12 weeks in at least 50% of animals | [4] |

| Chronically WHV-Infected Woodchucks | L-FMAU (Clevudine) + Emtricitabine (FTC) | L-FMAU: 10 mg/kg; FTC: 30 mg/kg (intraperitoneal) | 8 weeks | Serum WHV DNA | 4-log10 drop in less than 2 weeks | [5] |

Experimental Protocol: Efficacy of L-FMAU in the Woodchuck Hepatitis Virus (WHV) Model

This protocol is a generalized procedure based on published studies.[4]

2.2.1. Animal Model

-

Adult Eastern woodchucks (Marmota monax) chronically infected with WHV.

-

Animals should be housed in appropriate facilities with a controlled environment.

2.2.2. Drug Administration

-

Prepare L-FMAU solution or suspension for oral gavage.

-

Administer L-FMAU orally once daily at the desired dose (e.g., 10 mg/kg).

-

The treatment duration is typically 4 weeks.

2.2.3. Sample Collection

-

Collect blood samples via venipuncture at baseline (pre-treatment) and at regular intervals during and after the treatment period (e.g., weekly).

-

Process blood samples to obtain serum for viral load analysis.

2.2.4. Efficacy Assessment: WHV DNA Quantification

-

Extract viral DNA from serum samples using a commercial viral DNA extraction kit.

-

Quantify WHV DNA levels using a validated quantitative polymerase chain reaction (qPCR) or a dot-blot hybridization assay.

-

Express results as genome equivalents per milliliter (GE/ml) or international units per milliliter (IU/mL).

2.2.5. Data Analysis

-

Calculate the fold or log reduction in serum WHV DNA levels from baseline for each animal.

-

Monitor for viral rebound after cessation of treatment.

-

Statistical analysis should be performed to compare treatment groups with a control group.

L-FMAU in Cancer Xenograft Models

While the D-enantiomer of FMAU has been investigated in the context of cancer, particularly as a PET imaging agent to monitor cell proliferation, there is a lack of publicly available, detailed quantitative data on the therapeutic efficacy of L-FMAU for tumor growth inhibition in animal xenograft models.[1][4] The following is a general protocol for assessing the efficacy of a compound in a xenograft model, which can be adapted for L-FMAU.

Experimental Protocol: General Xenograft Tumor Model

3.1.1. Cell Culture and Animal Model

-

Culture human cancer cell lines (e.g., colorectal, breast) under appropriate conditions.

-

Use immunodeficient mice (e.g., nude or SCID mice) for tumor implantation.

3.1.2. Tumor Implantation

-

Harvest cancer cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).

-

Subcutaneously inject the cell suspension into the flank of each mouse.

3.1.3. Drug Administration and Tumor Measurement

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

-

Administer L-FMAU via the desired route (e.g., oral gavage, intraperitoneal injection) at the specified dose and schedule.

-

Measure tumor dimensions with calipers regularly (e.g., twice a week).

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

3.1.4. Efficacy Assessment

-

Plot tumor growth curves for each treatment group.

-

At the end of the study, excise tumors and measure their weight.

-

Calculate the tumor growth inhibition (TGI) percentage.

Toxicity Assessment

Preliminary in vivo toxicological studies of L-FMAU have been conducted in mice and woodchucks.

Quantitative Data Summary

| Animal Model | Drug/Compound | Dose | Treatment Duration | Observed Toxicity | Reference |

| Mice | L-FMAU (Clevudine) | 50 mg/kg/day | 30 days | No apparent toxicity | [2] |

| Woodchucks | L-FMAU (Clevudine) | 10 mg/kg/day | 3 months | No apparent toxicity | [2] |

Experimental Protocol: General Acute Toxicity Study in Mice

This is a generalized protocol and should be adapted based on specific research needs and ethical guidelines.

4.2.1. Animals and Dosing

-

Use healthy, young adult mice of a single strain.

-

Administer a single high dose or a range of doses of L-FMAU to different groups of animals.

-

Include a control group receiving the vehicle.

4.2.2. Observation

-

Observe animals for clinical signs of toxicity and mortality at regular intervals for a specified period (e.g., 14 days).

-

Record body weight changes.

4.2.3. Pathological Examination

-

At the end of the observation period, perform a gross necropsy on all animals.

-

Collect major organs for histopathological examination.

Mechanism of Action and Experimental Workflow Diagrams

Signaling Pathway: L-FMAU Mechanism of Action

Caption: Mechanism of action of L-FMAU.

Experimental Workflow: In Vivo Efficacy Study

Caption: General workflow for an in vivo efficacy study.

References

- 1. Journey of 2'-deoxy-2'-fluoro-5-methyl-1-β-D-arabinofuranosyluracil (FMAU): from Antiviral Drug to PET Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical and Virological Responses to Clevudine Therapy of Hepatocelluar Carcinoma Patients with Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Non-radioactive 2-deoxy-2-fluoro-D-glucose inhibits glucose uptake in xenograft tumours and sensitizes HeLa cells to doxorubicin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2’-Fluoro-5-([11C]-methyl)-1-β-D-arabinofuranosyluracil [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the Quantification of L-FMAU in Biological Samples using HPLC

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-FMAU (Clevudine), a nucleoside analog of the unnatural L-configuration, is a potent inhibitor of hepatitis B virus (HBV) DNA polymerase.[1][2] Its mechanism of action involves intracellular phosphorylation to its active triphosphate form, L-FMAU-TP, which then non-competitively inhibits the viral polymerase.[1][3][4] Monitoring the concentration of L-FMAU in biological matrices such as plasma and the active triphosphate metabolite in peripheral blood mononuclear cells (PBMCs) is crucial for pharmacokinetic studies, dose optimization, and assessing therapeutic efficacy in preclinical and clinical trials.[5] This document provides detailed protocols for the quantification of L-FMAU and its active metabolite using High-Performance Liquid Chromatography (HPLC) coupled with UV or tandem mass spectrometry (MS/MS) detection.

Signaling Pathway of L-FMAU Activation

L-FMAU enters the cell and is sequentially phosphorylated by host cell kinases to its active triphosphate form. This process is essential for its antiviral activity.

Experimental Workflow for L-FMAU Quantification

A typical bioanalytical workflow for the quantification of L-FMAU from biological samples involves sample collection, preparation, chromatographic separation, detection, and data analysis.

Protocol 1: Quantification of L-FMAU in Human Plasma by HPLC-UV

This protocol outlines a method for the determination of L-FMAU in human plasma using protein precipitation for sample cleanup followed by HPLC with UV detection.

1. Materials and Reagents

-

L-FMAU (Clevudine) reference standard

-

Internal Standard (IS), e.g., Lamivudine or another suitable nucleoside analog

-

HPLC-grade acetonitrile and methanol

-

HPLC-grade water

-

Ammonium acetate or potassium phosphate for buffer preparation

-

Human plasma (K2-EDTA)

-

Microcentrifuge tubes (1.5 mL)

-

Syringe filters (0.22 µm)

2. Sample Preparation (Protein Precipitation)

-

Thaw frozen plasma samples at room temperature.

-

Pipette 200 µL of plasma into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution.

-

Add 600 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an HPLC vial for analysis.

3. HPLC-UV Conditions

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase: A mixture of 0.05 M ammonium acetate buffer (pH 5.0) and acetonitrile (e.g., 90:10 v/v)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 30°C

-

UV Detection: 265 nm

-

Run Time: Approximately 10 minutes

4. Method Validation The method should be validated according to regulatory guidelines (e.g., FDA or ICH) for the following parameters:

| Parameter | Typical Acceptance Criteria |

| Linearity | r² ≥ 0.99 over a range of e.g., 20-5000 ng/mL |

| Accuracy | Mean accuracy within ±15% of nominal values (±20% for LLOQ) |

| Precision (Intra- & Inter-day) | RSD ≤ 15% (≤ 20% for LLOQ) |

| Recovery | Consistent, precise, and reproducible |

| Selectivity/Specificity | No significant interference at the retention times of the analyte and IS |

| Stability | Stable under various storage and processing conditions |

Protocol 2: Quantification of L-FMAU-TP in Human PBMCs by LC-MS/MS

This protocol is based on a published method for the sensitive quantification of the active triphosphate metabolite of L-FMAU in human PBMCs.[5]

1. Materials and Reagents

-

L-FMAU-TP reference standard

-

Internal Standard (IS), e.g., a stable isotope-labeled L-FMAU-TP

-

Ion-pairing agent, e.g., N,N-dimethylhexylamine (DMHA)

-

HPLC-grade acetonitrile and methanol

-

Ultrapure water

-

Formic acid

-

PBMC isolation reagents (e.g., Ficoll-Paque)

-

Cell lysis buffer

2. Sample Preparation

-

Isolate PBMCs from whole blood using density gradient centrifugation.

-

Count the cells to normalize the results (e.g., per 10^6 cells).

-

Lyse the cells with a suitable buffer to release intracellular contents.

-

Perform protein precipitation with cold methanol or acetonitrile.

-

Centrifuge to pellet cell debris and precipitated proteins.

-

Evaporate the supernatant and reconstitute in the initial mobile phase.

3. LC-MS/MS Conditions

-

Column: C18 reversed-phase column

-

Mobile Phase A: Water with ion-pairing agent (e.g., 10 mM DMHA) and acid (e.g., 0.1% formic acid)

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 0.2-0.4 mL/min

-

Gradient: A suitable gradient to retain and elute the highly polar triphosphate.

-

Ionization: Electrospray Ionization (ESI), negative mode

-

Detection: Multiple Reaction Monitoring (MRM)

-

L-FMAU-TP transition: Specific parent > fragment ion transition

-

IS transition: Specific parent > fragment ion transition

-

4. Quantitative Data Summary

The following table summarizes the validation data for the quantification of L-FMAU-TP in human PBMCs, as reported in the literature.[5]

| Parameter | Result |

| Linearity Range | 1.6 to 80 pmol/10⁶ cells |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 1.6 pmol/10⁶ cells |

| Intra-day Precision (RSD) | < 11.2% |

| Inter-day Precision (RSD) | < 11.2% |

| Accuracy | 97.1% to 106.9% |

Data Presentation and Analysis

For both protocols, calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A weighted linear regression (e.g., 1/x or 1/x²) is typically used to fit the curve. The concentrations of L-FMAU or L-FMAU-TP in the quality control and unknown samples are then calculated from the regression equation. All quantitative data should be summarized in tables for clear presentation and comparison.

References

- 1. Development of an HPLC–UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of lamivudine in human plasma by HPLC and its use in bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. HPLC/UV approach method for the first simultaneous estimation of molnupiravir and ertapenem as a binary mixture in human plasma and dosage form as a regimen for COVID-19 treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical trial: a phase II, randomized study evaluating the safety, pharmacokinetics and anti-viral activity of clevudine for 12 weeks in patients with chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Testing L-FMAU in Woodchuck Hepatitis Virus (WHV) Models

Audience: Researchers, scientists, and drug development professionals.

Introduction: The woodchuck (Marmota monax) and its natural infection with the woodchuck hepatitis virus (WHV) represent a highly valuable preclinical model for studying hepatitis B virus (HBV) infection and evaluating novel antiviral therapies.[1][2][3][4] L-FMAU (Clevudine), a nucleoside analog, has demonstrated potent antiviral activity against hepadnaviruses.[1][5][6] These application notes provide a detailed overview of the experimental setup for testing the efficacy of L-FMAU in the WHV model, including comprehensive protocols and data presentation guidelines.

I. Core Concepts and Rationale

The woodchuck model is predictive of human responses to antiviral drugs targeting HBV.[1][2] Chronic WHV infection is typically established by inoculating newborn woodchucks, mimicking the vertical transmission of HBV in humans.[5][7][8] This model allows for the longitudinal study of viral replication, liver disease progression, and the impact of therapeutic interventions. L-FMAU's mechanism of action involves the inhibition of the viral DNA polymerase, a key enzyme in viral replication.[5][6][9]

II. Experimental Protocols

-

Animal Selection: Use laboratory-reared Eastern woodchucks (Marmota monax) from a WHV-negative breeding colony.[5]

-

Inoculation of Neonates:

-

Confirmation of Chronic Infection:

-

Monitor animals for the presence of serum WHV surface antigen (WHsAg) and WHV DNA for several months post-inoculation.

-

Animals that remain positive for these markers are considered chronically infected and are suitable for experimental use.

-

-

Drug Formulation:

-

Prepare L-FMAU for oral administration. The specific vehicle should be documented (e.g., sterile water, saline, or a specific buffer).

-

-

Dosage:

-

Administration:

-

Administer L-FMAU once daily via oral gavage.[1]

-

Oral Gavage Procedure (Adapted for Woodchucks):

-

Gently restrain the woodchuck.

-

Measure the appropriate length of the gavage needle (from the corner of the mouth to the last rib).

-

Carefully insert the ball-tipped gavage needle into the esophagus. Do not force the needle.

-

Slowly administer the prepared L-FMAU solution.

-

Observe the animal for any signs of distress during and after the procedure.

-

-

-

Blood Collection:

-

Collect blood samples at regular intervals (e.g., weekly) from a suitable vein (e.g., saphenous vein).

-

The maximum recommended blood collection volume is no more than 1% of the animal's body weight in a single collection or over 24 hours.

-

Separate serum and store at -80°C for virological and biochemical analyses.

-

-

Liver Biopsy:

-

Perform liver biopsies under general anesthesia at baseline (before treatment) and at the end of the study.

-

Ultrasound-guided biopsy is a common technique.[10]

-

Divide the biopsy sample: one portion to be snap-frozen in liquid nitrogen and stored at -80°C for molecular analyses, and another portion to be fixed in formalin for histological examination.

-

-

Serum WHV DNA Quantification:

-

Extract viral DNA from serum samples using a commercial viral nucleic acid extraction kit.

-

Quantify WHV DNA levels using a validated real-time PCR assay.

-

-

Intrahepatic WHV DNA Analysis (Southern Blot):

-

Extraction of Protein-Free DNA (Hirt Method): This method is used to enrich for cccDNA.

-

Southern Blot Protocol:

-

Digest the extracted DNA with a restriction enzyme that does not cut the WHV genome to linearize any contaminating genomic DNA.

-

Separate the DNA fragments by electrophoresis on an agarose gel.

-

Transfer the DNA to a nylon membrane.

-

Hybridize the membrane with a WHV-specific DNA probe labeled with a radioactive or non-radioactive marker.

-

Wash the membrane and detect the signal to visualize WHV replicative intermediates and cccDNA.

-

-

-

Liver Function Tests:

-

Histological Evaluation: